molecular formula C11H21NO2 B2729339 Tert-butyl 2-(cyclopentylamino)acetate CAS No. 78773-69-0

Tert-butyl 2-(cyclopentylamino)acetate

Cat. No. B2729339
CAS RN: 78773-69-0
M. Wt: 199.294
InChI Key: AJWUSVUOAIUDGZ-UHFFFAOYSA-N
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Patent
US04897379

Procedure details

Sodium cyanoborohydride(1.9 g) was added portionwise to a stirred mixture of cyclopentanone(2.1 g), glycine tert-butyl ester hydrochloride(5.0 g), water(12 ml) and methanol(25 ml) during 15 min at water-bath temperature. The resulting mixture was stirred for 4 hr, diluted with 20% H3PO4 (40 ml) and water(20 ml), and extracted with ether(80 ml). The aqueous layer was made alkaline(pH 10) with 20% NaOH and extracted with CHCl3 (50 ml). The extract was dried(Na2SO4) and concentrated in vacuo to give an oily residue, which was purified by silica gel column chromatography(ethyl acetate:hexane=3:1) to yield N-cyclopentylglycine tert-butyl ester(4.5 g) as a pale yellow oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[C:5]1(=O)[CH2:9][CH2:8][CH2:7][CH2:6]1.Cl.[C:12]([O:16][C:17](=[O:20])[CH2:18][NH2:19])([CH3:15])([CH3:14])[CH3:13].CO>OP(O)(O)=O.O>[C:12]([O:16][C:17](=[O:20])[CH2:18][NH:19][CH:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1)([CH3:15])([CH3:14])[CH3:13] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
5 g
Type
reactant
Smiles
Cl.C(C)(C)(C)OC(CN)=O
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
OP(=O)(O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether(80 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography(ethyl acetate:hexane=3:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CNC1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.